molecular formula C15H24N4O2S2 B538301 1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide

1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide

Cat. No. B538301
M. Wt: 356.5 g/mol
InChI Key: XVEPGUUOVVKXRA-UHFFFAOYSA-N
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Description

OTA-5781 is a Novel potent inhibitor of the natural function of FDX1, promoting a unique form of copper-dependent cell death.

Scientific Research Applications

Reactivity and Synthesis

  • The compound's reactivity and potential in synthesis have been a subject of interest. In a study exploring the reactivity of related compounds, researchers found that certain metal alkyl and metallacyclic compounds exhibit significant reactivity towards organic isocyanides, which could be relevant for synthesizing structures similar to 1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide (Thorn, Fanwick, & Rothwell, 1999).

Interaction with Nitrile Oxides

  • The interactions of bis(methylene)cyclopropanes, which are structurally related to the compound , with nitrile oxides were explored. These reactions are significant for understanding the behavior of similar compounds in organic synthesis (Stepakov et al., 2012).

Charge-Transfer Complex Formations

  • Research into dimeric alkane structures, which share some similarities with this compound, demonstrated their ability to form charge-transfer complexes with various π-acceptors. This finding suggests potential applications in materials science and electronics (Asker & Filiz, 2013).

Photopolymerization and Dental Applications

  • A study on the synthesis and photopolymerization of a similar compound, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, for dental restorations suggests that compounds like this compound might have potential applications in biomaterials and dental sciences (Nie & Bowman, 2002).

Bio-based Poly(amide imide)s Synthesis

  • Research into bio-based diacylhydrazide monomers for the synthesis of poly(amide imide)s can provide insights into the potential use of this compound in creating new polymers with unique properties (Kuhire et al., 2017).

properties

Molecular Formula

C15H24N4O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide

InChI

InChI=1S/C15H24N4O2S2/c1-14(5-6-14)12(22)18(3)16-10(20)9-11(21)17-19(4)13(23)15(2)7-8-15/h5-9H2,1-4H3,(H,16,20)(H,17,21)

InChI Key

XVEPGUUOVVKXRA-UHFFFAOYSA-N

SMILES

O=C(NN(C)C(C1(C)CC1)=S)CC(NN(C)C(C2(C)CC2)=S)=O

Canonical SMILES

CC1(CC1)C(=S)N(C)NC(=O)CC(=O)NN(C)C(=S)C2(CC2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

OTA-5781;  OTA5781;  OTA 5781

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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